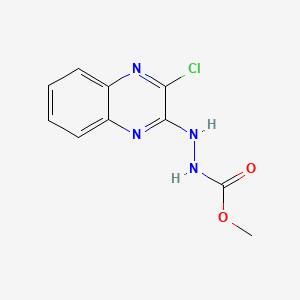
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate typically involves the reaction of 3-chloro-2-quinoxalinecarboxylic acid with hydrazine derivatives under controlled conditions. One common method involves the esterification of 3-chloro-2-quinoxalinecarboxylic acid with methanol in the presence of a catalyst, followed by the reaction with hydrazine hydrate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrazine reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and RNA, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate is unique due to its specific substitution pattern and the presence of the hydrazinecarboxylate group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Biological Activity
Methyl 2-(3-chloro-2-quinoxalinyl)hydrazinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the hydrazine and carboxylate groups enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanisms of action include:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, a critical mechanism for tumor suppression.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
Research indicates that this compound has potent cytotoxic effects against several cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 0.5 | Inhibition of cell proliferation |
| MDA-MB-231 (Breast) | 0.4 | Induction of apoptosis |
| HL-60 (Leukemia) | 0.3 | Inhibition of kinase signaling |
The anticancer effects are primarily attributed to the compound's ability to inhibit specific kinases such as JAK2 and FLT3, which are crucial in various signaling pathways related to cancer cell survival and proliferation. For instance, in a study involving the Ba/F3-JAK2V617F model, treatment with this compound led to significant reductions in spleen weight and liver size, indicating a therapeutic effect on tumor burden .
Case Studies
- Mouse Tumor Models : In vivo studies using mouse models have demonstrated that this compound significantly reduces tumor growth. In one study, mice treated with the compound showed a median survival increase from 33 days to 55 days compared to control groups .
- Clinical Trials : Preliminary clinical evaluations have indicated that patients with myelofibrosis treated with this compound experienced notable improvements in disease symptoms and overall survival rates .
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
methyl N-[(3-chloroquinoxalin-2-yl)amino]carbamate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-10(16)15-14-9-8(11)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
MZFXFWYXNKKQSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNC1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















